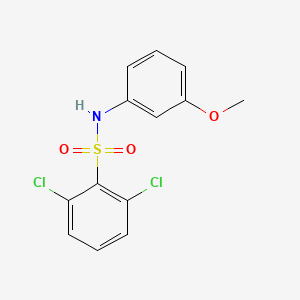

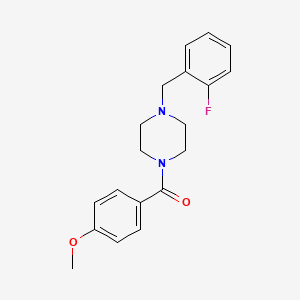

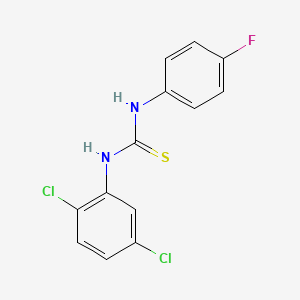

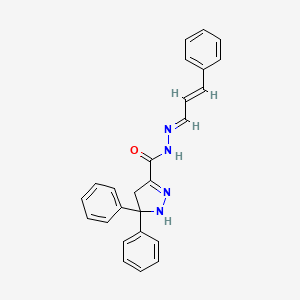

2,6-dichloro-N-(3-methoxyphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-N-(3-methoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides, which are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. While specific studies on this compound are scarce, insights can be derived from research on similar benzenesulfonamide derivatives.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with different aromatic amines in the presence of a base. For example, the synthesis of N-(3-methoxybenzoyl)benzenesulfonamide was achieved by reacting benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride, characterized by IR, NMR, and elemental analysis, and confirmed by single-crystal x-ray diffraction studies (Sreenivasa et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with the potential for various interactions and bonding patterns. Single-crystal X-ray diffraction studies reveal detailed insights into the crystal systems, space groups, and molecular geometry. For instance, the detailed molecular structure and crystal system of a related compound were elucidated, providing insights into the trigonal crystal system and molecular interactions within the crystal structure (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, including cyclization, heterocyclization, and interactions with other chemical entities. These reactions can lead to the formation of complex structures with potential biological activities. For example, cascade synthesis involving reactions with thiourea has been reported to produce thiazole derivatives, showcasing the reactivity of sulfonamide compounds under certain conditions (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their applications and behaviors in different environments. The detailed crystallographic analysis provides insights into the supramolecular architecture and interactions that dictate these physical properties (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biomolecules, define the applications of benzenesulfonamide derivatives in medicinal chemistry and other fields. Studies on bioactivity and molecular docking provide insights into the interactions of these compounds with biological targets, offering a basis for their potential as therapeutic agents (Gul et al., 2016).

Direcciones Futuras

While the future directions for this specific compound are not explicitly mentioned in the available literature, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules . Therefore, it’s reasonable to expect that future research may focus on exploring the potential biological activities of 2,6-dichloro-N-(3-methoxyphenyl)benzenesulfonamide and its derivatives.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target dna gyrase, a type ii topoisomerase, which is crucial for bacterial dna replication .

Mode of Action

Based on the action of similar compounds, it may inhibit the activity of its target enzyme, thereby preventing bacterial dna replication and leading to bacterial cell death .

Biochemical Pathways

If it acts similarly to other gyrase inhibitors, it would disrupt the process of dna replication in bacteria, affecting the bacterial cell cycle and leading to cell death .

Result of Action

If it acts as a gyrase inhibitor, it would lead to the disruption of bacterial dna replication, resulting in bacterial cell death .

Propiedades

IUPAC Name |

2,6-dichloro-N-(3-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3S/c1-19-10-5-2-4-9(8-10)16-20(17,18)13-11(14)6-3-7-12(13)15/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESRYSWDEPBFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(3-methoxyphenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)

![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)